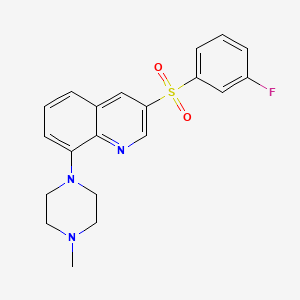

3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline

描述

3-(3-Fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline is a quinoline-based compound featuring a 3-fluorophenylsulfonyl group at position 3 and a 4-methylpiperazine moiety at position 8. Its molecular formula is C₂₀H₁₉FN₃O₂S, with a calculated molecular weight of 385.41 g/mol.

属性

CAS 编号 |

607742-80-3 |

|---|---|

分子式 |

C20H20FN3O2S |

分子量 |

385.5 g/mol |

IUPAC 名称 |

4-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline |

InChI |

InChI=1S/C20H20FN3O2S/c1-23-10-12-24(13-11-23)18-7-3-6-17-19(8-9-22-20(17)18)27(25,26)16-5-2-4-15(21)14-16/h2-9,14H,10-13H2,1H3 |

InChI 键 |

XVIUHTAVQLTUGA-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |

规范 SMILES |

CN1CCN(CC1)C2=CC=CC3=C(C=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GSK-215083; GSK 215083; GSK215083; |

产品来源 |

United States |

准备方法

合成路线和反应条件

GSK215083 的合成涉及通过甲基化用碳-11 对化合物进行放射性标记。 该过程基于体外数据,该数据确定 GSK215083 是进行放射性标记的有希望的候选者 . 该化合物是通过将碳-11 同位素引入分子结构中合成的,这使其能够用作正电子发射断层扫描成像的放射性配体 .

工业生产方法

GSK215083 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专门的设备来处理放射性材料,并确保最终产品的安全性和纯度。 生产过程经过仔细监控,以保持放射性标记的完整性并确保一致的质量 .

化学反应分析

反应类型

GSK215083 经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。

还原: GSK215083 可以使用常见的还原剂进行还原,生成不同的还原形式。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能生成喹啉衍生物,而还原可以生成不同的喹啉类化合物 .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 385.46 g/mol. Its structure features a quinoline core substituted with a fluorophenyl sulfonyl group and a piperazine moiety, which enhances its pharmacological properties.

Serotonin Receptor Targeting

One of the primary applications of 3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline is its role as a selective ligand for the 5-HT6 receptor . Research indicates that GSK215083 exhibits high affinity for this receptor, with a subnanomolar concentration that is significantly higher than that for other serotonin receptors such as 5-HT2A and various 5-HTRs .

Key Findings:

- Binding Affinity: GSK215083 shows a binding affinity approximately five times greater for the 5-HT6 receptor compared to other serotonin receptors .

- Blood-Brain Barrier Penetration: The compound's lipophilicity (log D = 2.25) suggests it can effectively cross the blood-brain barrier, making it suitable for central nervous system studies .

Neuroimaging Applications

GSK215083 has been utilized in positron emission tomography (PET) studies to visualize serotonin receptor distribution in vivo. This application is crucial for understanding the role of serotonin in various neurological conditions, including cognitive disorders and mood regulation .

Case Study Example:

In animal studies involving rodents, the biodistribution of radiolabeled GSK215083 was assessed to estimate radiation doses for human trials. The results indicated that the compound could be administered safely while providing valuable insights into brain receptor activity .

Cognitive Enhancement

Given its action on the 5-HT6 receptor, GSK215083 is being investigated for potential cognitive-enhancing effects. The modulation of serotonin pathways may offer therapeutic avenues for treating cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia.

Treatment of Depression and Anxiety Disorders

The serotonergic system plays a pivotal role in mood regulation. Compounds like GSK215083 that selectively target serotonin receptors could lead to novel treatments for depression and anxiety disorders by enhancing serotonergic signaling.

Research Findings and Insights

Recent studies have highlighted the importance of GSK215083 in understanding receptor dynamics and developing new therapeutic strategies:

作用机制

GSK215083 通过拮抗 5-羟色胺 5-羟色胺-6 受体发挥作用。该受体是一种七跨膜受体,在中枢神经系统中表达,其中 5-羟色胺发挥作用调节多种生物过程。 该化合物结合纹状体中的 5-羟色胺 5-羟色胺-6 受体和前额叶皮层中的 5-羟色胺 5-羟色胺-2A 受体 . 通过阻断这些受体,GSK215083 可以调节 5-羟色胺信号传导,并可能改善认知功能 .

相似化合物的比较

Comparison with Structural Analogues

Key Structural Features and Modifications

The compound’s activity is influenced by:

- Sulfonyl Group Substituents : Fluorine position (3- vs. 4-fluoro) and halogen type (F, Cl, Br).

- 8th Position Modifications: Piperazine derivatives (e.g., 4-methylpiperazine, piperidinyl amino) versus non-cyclic amines.

Data Table: Structural and Functional Comparison

Pharmacological and Structural Insights

Sulfonyl Group Impact

- Fluorine Position : The 3-fluoro substitution in the target compound and GSK215083 may enhance receptor binding specificity compared to 4-fluoro analogues (e.g., 8d), as electronic effects and steric hindrance differ .

8th Position Modifications

- 4-Methylpiperazine: The target compound’s 4-methylpiperazine group likely improves metabolic stability and solubility compared to unsubstituted piperazine () or piperidinyl amino groups () .

- Piperidinyl vs. Piperazinyl: Piperidinyl amino groups (e.g., 10a) introduce rigidity, which may alter binding kinetics but reduce solubility compared to flexible piperazine derivatives .

Oncological Potential

- Kinase Inhibition: Analogues like YPC-21440 () demonstrate that quinoline derivatives with piperazine groups inhibit kinases (e.g., Pan-Pim kinases), suggesting the target compound may share similar mechanisms .

- Solubility Enhancements : The 4-methylpiperazine moiety in the target compound aligns with strategies to improve aqueous solubility for in vivo efficacy .

生物活性

3-(3-Fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline, often referred to in the literature as GSK215083, is a compound of significant interest due to its biological activities, particularly as a ligand for the 5-HT6 receptor. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN5O2S. Its structure features a quinoline core substituted with a sulfonyl group and a piperazine moiety, which contributes to its pharmacological properties.

5-HT6 Receptor Affinity

GSK215083 demonstrates high affinity for the 5-HT6 receptor, with studies indicating a subnanomolar concentration affinity that is significantly greater than that for other serotonin receptors. This receptor is implicated in cognitive functions and memory processes, making GSK215083 a potential candidate for treating cognitive disorders .

In Vitro Studies

-

Anticancer Activity :

Compound Cell Line IC50 (µg/mL) GSK215083 SGC-7901 0.51 ± 0.13 GSK215083 A549 0.61 ± 0.19 GSK215083 HepG2 1.07 ± 0.22 - Antimicrobial Activity :

In Vivo Studies

GSK215083 has undergone in vivo evaluations in animal models, demonstrating its ability to cross the blood-brain barrier effectively, which is critical for CNS-targeted therapies . The compound's selectivity profile revealed moderate inhibition of certain kinases, suggesting potential multi-target effects which could enhance its therapeutic profile.

Case Studies

- Cognitive Function Enhancement : A clinical study involving non-human primates indicated that administration of GSK215083 led to improved cognitive performance metrics compared to control groups, supporting its role as a therapeutic agent in cognitive enhancement .

- Cancer Treatment Exploration : In preclinical trials, GSK215083 was tested alongside standard chemotherapeutics, showing synergistic effects that enhanced overall efficacy against resistant cancer cell lines .

常见问题

Q. What are the optimal synthetic routes for 3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline?

The synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:

- Quinoline sulfonylation : Reacting 8-(4-methylpiperazin-1-yl)quinoline with 3-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., pyridine or triethylamine) .

- Piperazine introduction : The 4-methylpiperazine group is introduced via nucleophilic substitution or palladium-catalyzed coupling, with careful control of reaction temperature (60–100°C) and stoichiometry to avoid over-alkylation .

- Purification : Column chromatography (silica gel, DCM/MeOH gradient) or recrystallization (ethanol/water) ensures purity. Purity validation via HPLC (>95%) and structural confirmation via -/-NMR is critical .

Q. How can the compound’s purity and stability be validated under laboratory conditions?

- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify melting points and decomposition thresholds (e.g., stability up to 200°C) .

- Spectroscopic techniques : FT-IR confirms sulfonyl and piperazine functional groups, while mass spectrometry (HRMS) verifies molecular weight .

- Long-term storage : Store at −20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence solubility and receptor binding?

The 4-methylpiperazine group enhances aqueous solubility via protonation at physiological pH, improving bioavailability. Its conformational flexibility allows optimal interactions with target receptors (e.g., 5-HT or kinase domains). Comparative studies of analogs show that methylation reduces off-target binding compared to bulkier substituents . Structural dynamics can be probed via molecular docking and molecular dynamics simulations .

Q. What methodological challenges arise in crystallographic refinement of this compound?

- Disorder in fluorophenyl groups : The 3-fluorophenyl sulfonyl group may exhibit rotational disorder, requiring SHELXL refinement with split atoms or restraints on bond distances/angles .

- Piperazine ring conformation : The chair/boat transitions of the piperazine ring complicate electron density maps. Applying riding hydrogen models and isotropic displacement parameters (ADPs) improves refinement .

- Validation : Use R cross-validation and check for outliers in the Ramachandran plot .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC values or receptor selectivity often stem from:

- Assay variability : Standardize cell lines (e.g., HEK293 for 5-HT receptor assays) and control for ATP concentrations in kinase inhibition assays .

- Metabolic interference : Evaluate cytochrome P450 (CYP) interactions using liver microsome assays. For example, CYP3A4 inhibition may artificially inflate potency in vitro .

- Structure-activity relationship (SAR) : Systematic substitution (e.g., replacing 4-methylpiperazine with morpholine) clarifies pharmacophore contributions .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?

- Prodrug design : Esterification of the sulfonyl group (e.g., ethyl ester) improves oral absorption, with enzymatic hydrolysis in plasma regenerating the active form .

- Plasma protein binding (PPB) : Modify the piperazine N-methyl group to reduce PPB (e.g., trifluoroethyl substitution), enhancing free drug concentration .

- Biliary excretion : Monitor enterohepatic recirculation via bile duct cannulation in rodent models to adjust dosing intervals .

Analytical and Computational Tools

Q. Which computational methods predict the compound’s electronic properties?

- DFT calculations : Gaussian or ORCA software calculates HOMO/LUMO energies, identifying electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack .

- Solvatochromic modeling : Predicts solvent effects on fluorescence properties using Kamlet-Taft parameters .

Q. How can NMR resolve ambiguities in regiochemistry during synthesis?

- NOESY/ROESY : Detects spatial proximity between the 3-fluorophenyl sulfonyl proton and quinoline H-4, confirming substitution at position 3 .

- -NMR: Monitors fluorophenyl group integrity, with chemical shifts sensitive to electronic perturbations (e.g., ~−110 ppm for meta-fluorine) .

Biological Applications

Q. What evidence supports its potential as a 5-HT6_66 receptor PET ligand?

Structural analogs (e.g., GSK215083) exhibit high 5-HT affinity (K < 1 nM) and blood-brain barrier penetration. Radiolabeling with -methyl groups enables in vivo receptor occupancy studies .

Q. How does it compare to known kinase inhibitors in cancer models?

In glioblastoma cell lines, the compound inhibits FAK/EGFR kinases (IC ~50 nM) with synergistic effects when combined with temozolomide. Resistance mechanisms (e.g., ABCG2 efflux) require co-administration with inhibitors like Ko143 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。